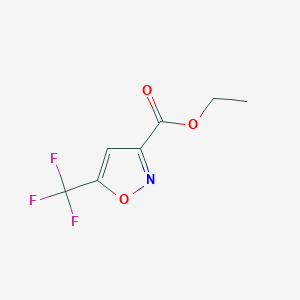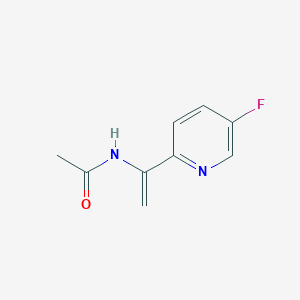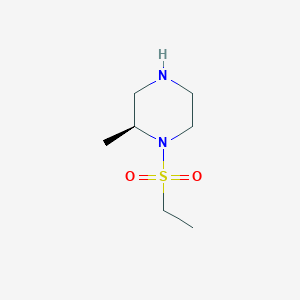
5-hydroxy-1H-indazole-6-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-hydroxy-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs. The presence of both hydroxyl and carboxylate functional groups in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-1H-indazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Indazole derivatives, including ethyl 5-hydroxy-1H-indazole-6-carboxylate, are investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and dyes, owing to its stability and reactivity.
Mécanisme D'action
Target of Action
Ethyl 5-hydroxy-1H-indazole-6-carboxylate is an indazole derivative . Indazole derivatives have been found to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives are known to interact with their targets (kinases) by binding to the atp-binding site, thereby inhibiting kinase activity . This results in the disruption of cell cycle progression and DNA damage response, which can lead to cell death .
Biochemical Pathways
The biochemical pathways affected by ethyl 5-hydroxy-1H-indazole-6-carboxylate are likely related to cell cycle regulation and DNA damage response due to its potential inhibitory effects on CHK1, CHK2, and SGK kinases . The downstream effects of this inhibition could include cell cycle arrest, apoptosis, and reduced cell proliferation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity (Log Po/w) ranges from 0.78 to 1.97, indicating that it may have good membrane permeability . . These properties could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of ethyl 5-hydroxy-1H-indazole-6-carboxylate’s action would likely include cell cycle arrest, apoptosis, and reduced cell proliferation due to its potential inhibitory effects on CHK1, CHK2, and SGK kinases . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxy-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 5-hydroxy-1H-indazole-6-carboxylate can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing reaction time and waste.
Types of Reactions:
Oxidation: Ethyl 5-hydroxy-1H-indazole-6-carboxylate can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various hydroxyindazole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, allowing for the introduction of various substituents. Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyindazole derivatives.
Substitution: Halogenated or alkylated indazole derivatives.
Comparaison Avec Des Composés Similaires
- Ethyl 5-hydroxy-1H-indazole-3-carboxylate
- Methyl 5-hydroxy-1H-indazole-6-carboxylate
- Ethyl 5-methoxy-1H-indazole-6-carboxylate
Comparison: Ethyl 5-hydroxy-1H-indazole-6-carboxylate is unique due to the specific positioning of the hydroxyl and carboxylate groups, which influence its reactivity and biological activity. Compared to its analogs, this compound exhibits distinct pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development and chemical research.
Propriétés
IUPAC Name |
ethyl 5-hydroxy-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-8-6(3-9(7)13)5-11-12-8/h3-5,13H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLADEBJTGAAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=NNC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271462 | |
| Record name | Ethyl 5-hydroxy-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206800-78-3 | |
| Record name | Ethyl 5-hydroxy-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206800-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-hydroxy-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)


![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)





![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)
